molecular formula C9H9NO2 B134066 3-Aminochroman-2-one CAS No. 152580-32-0

3-Aminochroman-2-one

Cat. No.: B134066
CAS No.: 152580-32-0
M. Wt: 163.17 g/mol
InChI Key: ZRXZRRDYAAJOFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminochroman-2-one can be achieved through various methods. One common approach involves the cyclization of o-aminophenol with ethyl acetoacetate under acidic conditions. Another method includes the reaction of salicylaldehyde with nitromethane followed by reduction and cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the condensation of appropriate starting materials, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Aminochroman-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromanones depending on the reagents used.

Scientific Research Applications

3-Aminochroman-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminochroman-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: Another heterocyclic compound with similar structural motifs.

    3-Aminocoumarin: A closely related compound with similar biological activities.

Uniqueness

3-Aminochroman-2-one is unique due to its specific substitution pattern and the resulting biological activities

Properties

IUPAC Name

3-amino-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4,7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXZRRDYAAJOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327589
Record name 3-aminochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152580-32-0
Record name 3-Amino-3,4-dihydro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152580-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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